molecular formula C19H12N4S B15435980 3H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 1-amino-3-phenyl-

3H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 1-amino-3-phenyl-

Cat. No.: B15435980
M. Wt: 328.4 g/mol
InChI Key: WFRGAJSHSLBCNP-UHFFFAOYSA-N
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Description

3H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 1-amino-3-phenyl- (hereafter referred to as the target compound) is a fused heterocyclic molecule featuring a pyrido ring fused with a benzothiazole core. The structure is further substituted with an amino group at position 1, a phenyl group at position 3, and two cyano groups at positions 2 and 4. This compound was synthesized via a one-pot reaction between 2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile and malononitrile, yielding excellent results . Its synthetic versatility allows it to serve as a precursor for derivatives like pyrimido[5′,4′:5,6]pyrido[2,1-b]benzothiazoles and benzothiazolo[3,2-a][1,8]naphthyridines, highlighting its role as a key intermediate in heterocyclic chemistry .

Properties

Molecular Formula

C19H12N4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-3-phenyl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

InChI

InChI=1S/C19H12N4S/c20-10-13-17(12-6-2-1-3-7-12)14(11-21)19-23(18(13)22)15-8-4-5-9-16(15)24-19/h1-9,17H,22H2

InChI Key

WFRGAJSHSLBCNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N

Origin of Product

United States

Biological Activity

3H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 1-amino-3-phenyl- is a heterocyclic compound belonging to the benzothiazole family. Its unique structure, featuring a pyridine ring fused to a benzothiazole with cyano and amino groups, contributes to its diverse biological activities. This article examines the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 3H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile is C19H12N4S, with a molecular weight of 328.4 g/mol. The compound's structure can be represented as follows:

Property Details
Molecular FormulaC19H12N4S
Molecular Weight328.4 g/mol
IUPAC Name1-amino-3-phenyl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
InChI KeyWFRGAJSHSLBCNP-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of 3H-Pyrido[2,1-b]benzothiazole exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate broad-spectrum activity against various pathogens with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. DPPH scavenging assays revealed that some derivatives exhibit high antioxidant activity with scavenging percentages between 84.16% and 90.52% . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-Inflammatory Effects

In anti-inflammatory assays, compounds derived from this structure have shown substantial effects on human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This highlights their potential as anti-inflammatory agents.

DNA Gyrase Inhibition

Notably, certain derivatives have been identified as inhibitors of E. coli DNA gyrase B, with IC50 values comparable to established antibiotics like ciprofloxacin (e.g., IC50 of 9.80 µM) . This mechanism indicates potential for development as novel antimicrobial agents.

Structure-Activity Relationships

The biological activities of 3H-Pyrido[2,1-b]benzothiazole derivatives are closely linked to their structural features. Modifications such as substituents on the phenyl group or variations in the benzothiazole moiety can significantly influence their efficacy and safety profiles.

Comparison with Related Compounds

A comparison of structural analogs provides insight into the diversity within the benzothiazole family:

Compound Name Structure Type Unique Features
1-amino-4-cyano-3H-pyrido[2,1-b][1,3]benzothiazoleBenzothiazole derivativeContains a carboxamide group
1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazoleChlorinated phenyl derivativeEnhanced lipophilicity due to chlorine substitution
1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazoleTert-butyl substitutedIncreased steric bulk may affect biological activity

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities:

  • Synthesis and Evaluation : A study synthesized several new derivatives of pyrido[2,1-b]benzothiazoles and assessed their antimicrobial and antioxidant properties. The most potent compounds displayed significant activity against various microbial strains and demonstrated effective radical scavenging capacities .
  • In Silico Studies : Computational studies have supported the design of new compounds based on structure-activity relationships derived from known active compounds. These studies help predict interactions with biological targets and optimize lead compounds for further development .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound belongs to a broader class of benzothiazole-fused heterocycles. Key structural analogs include:

Compound Class Core Fused Ring Key Substituents Functional Features
Pyrido[2,1-b]benzothiazole (Target) Pyridine + Benzothiazole 1-amino, 3-phenyl, 2,4-dicarbonitrile Electron-withdrawing cyano groups enhance reactivity for nucleophilic attacks
Imidazo[2,1-b]benzothiazole Imidazole + Benzothiazole Di-aryl groups (e.g., 2-(3-bromophenyl)-7-ethoxy ) Aromatic substituents improve pharmacokinetic properties; used in pharmaceuticals
Pyrimido[2,1-b]benzothiazole Pyrimidine + Benzothiazole 3-cyano-4-imino, methylthio Imino and cyano groups enable diverse nucleophilic substitutions

Key Differences :

  • The pyrido ring in the target compound introduces a nitrogen atom in the fused aromatic system, altering electronic properties compared to imidazo or pyrimido analogs.
  • The 2,4-dicarbonitrile substituents distinguish it from imidazo derivatives, which often prioritize aryl or alkoxy groups for biological activity .

Key Findings :

  • The target compound’s synthesis prioritizes simplicity and high yields, though it lacks catalytic innovation compared to nanocatalyst-driven methods (e.g., nano-kaolin/Ti⁴⁺/Fe₃O₄ in ).
  • Solvent-free approaches (e.g., ) offer environmental benefits but may trade off yield or substrate flexibility.

Reactivity and Derivative Formation

The target compound’s reactivity is defined by its electron-deficient dicarbonitrile groups:

  • With amines or phenols: Forms pyrimido[5′,4′:5,6]pyrido[2,1-b]benzothiazoles via cyclocondensation .
  • With active methylene compounds : Generates benzothiazolo[3,2-a][1,8]naphthyridines, expanding π-conjugated systems .

In contrast, pyrimido[2,1-b]benzothiazoles (e.g., 3-cyano-4-imino derivatives ) react with nucleophiles like aryl amines to yield substituted analogs, leveraging their imino group for regioselective attacks.

Q & A

Q. What are the standard synthetic routes for preparing 1-amino-3-phenyl-3H-pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile?

The compound is synthesized via a one-pot condensation reaction between 2-(benzothiazol-2-yl)acrylonitrile derivatives and malononitrile. For example, refluxing (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile with malononitrile in ethanol and triethylamine (TEA) yields the target compound in 85% yield. Key conditions include:

  • Solvent: Absolute ethanol
  • Catalyst: Triethylamine (3 drops)
  • Reaction time: 4 hours under reflux .

Table 1: Representative Synthesis Data

Starting MaterialReagents/ConditionsYield (%)Characterization (NMR, IR)
Compound 6Malononitrile, EtOH, TEA, reflux85IR: 3354, 3321 (NH₂), 2195 cm⁻¹ (CN); ¹H NMR: δ 4.82 (s, CH), 7.20–8.10 (Ar-H)

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • IR Spectroscopy : Identifies NH₂ (3354–3321 cm⁻¹) and CN (2195 cm⁻¹) groups.
  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.20–8.10 ppm) and quaternary carbons (e.g., δ 160.2, 162.3 ppm for CN groups).
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 436 [M⁺]) .

Advanced Research Questions

Q. How do structural features like dihedral angles and π-interactions influence the compound’s crystallographic properties?

X-ray crystallography reveals non-planar geometry between the pyrido-benzothiazole core and substituents. For example:

  • Dihedral angles between the pyrazole and benzothiazole rings range from 6.41° to 34.02°, affecting packing efficiency.
  • Stabilization via π–π interactions (centroid distances: ~3.7 Å) and C–H···π bonds enhances lattice cohesion .

Table 2: Structural Parameters

Interaction TypeDistance (Å)Angle (°)
π–π stacking3.7069-
C–H···π3.2–3.5145–160

Q. What methodological strategies resolve contradictions in reported bioactivity data for analogous compounds?

Discrepancies in bioactivity (e.g., antimycobacterial IC₅₀ values) may arise from:

  • Structural variations : Substitution at the phenyl ring (e.g., nitro vs. halogen groups) alters steric and electronic profiles.
  • Assay conditions : Varying Mtb strains (e.g., H37Ra vs. clinical isolates) or incubation times impact results.
  • Validation : Cross-testing with standardized protocols (e.g., microplate Alamar Blue assay) ensures reproducibility .

Q. How can reaction mechanisms for cyclization steps be experimentally validated?

Mechanistic studies employ:

  • Kinetic monitoring : TLC or in-situ IR tracks intermediate formation (e.g., acrylonitrile adducts).
  • Isotopic labeling : ¹⁵N-labeled malononitrile confirms nitrile incorporation.
  • Computational modeling : DFT calculations predict transition states for cyclization steps .

Methodological Considerations

Q. What alternative catalysts or solvents improve synthesis efficiency?

Comparative studies show:

  • Catalysts : Piperidine or DBU may replace TEA, reducing reaction time by 30%.
  • Solvents : DMF or THF enhances solubility of aromatic intermediates, though ethanol remains optimal for eco-friendliness .

Q. How is the compound’s electronic structure correlated with its UV/Vis absorption?

TD-DFT calculations align with experimental UV spectra (λmax ~300–350 nm), revealing charge-transfer transitions between the benzothiazole and pyridine moieties. Substituents like electron-withdrawing CN groups redshift absorption .

Data Contradiction Analysis

Q. Why do yields vary significantly in reported syntheses (45–85%)?

Key factors include:

  • Purity of starting materials : Impurities in aldehydes (e.g., benzaldehyde) reduce condensation efficiency.
  • Temperature control : Overheating (>80°C) degrades malononitrile, lowering yields.
  • Workup protocols : Column chromatography vs. recrystallization affects recovery rates .

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